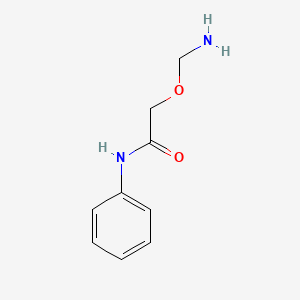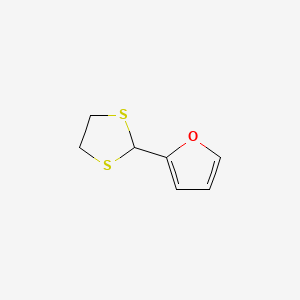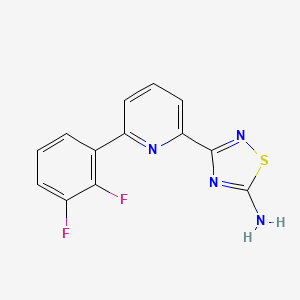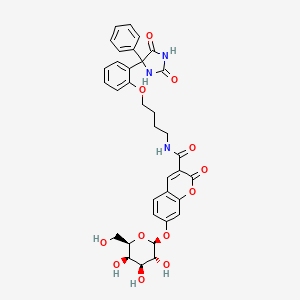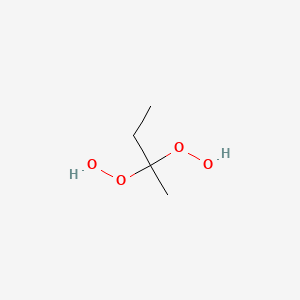
2,2-Dihydroperoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dihydroperoxybutane is an organic peroxide with the molecular formula C4H10O4. It is a significant compound in the field of organic chemistry due to its role as an initiator in polymerization reactions. This compound is known for its ability to decompose and generate free radicals, which are essential in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dihydroperoxybutane is typically synthesized through the peroxidation of butanone (methyl ethyl ketone) using hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid . The reaction proceeds as follows:
CH3COCH2CH3+H2O2→CH3C(OOH)CH2CH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where butanone and hydrogen peroxide are mixed in large reactors with controlled temperature and pressure conditions. The reaction mixture is then purified to isolate the desired peroxide .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dihydroperoxybutane primarily undergoes decomposition reactions to form free radicals. These radicals can initiate various polymerization reactions, particularly in the production of unsaturated polyester resins .
Common Reagents and Conditions:
Major Products Formed:
- Ethyl radicals
- Peroxyacetic acid
- Methyl radicals
- Hydroxyl radicals
Wissenschaftliche Forschungsanwendungen
2,2-Dihydroperoxybutane has several applications in scientific research:
- Chemistry: It is widely used as an initiator in the polymerization of styrene and other monomers to produce polymers and copolymers .
- Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems .
- Medicine: Research is ongoing to explore its potential in drug delivery systems where controlled radical generation is required .
- Industry: It is used in the production of unsaturated polyester resins, which are essential in manufacturing fiberglass-reinforced plastics .
Wirkmechanismus
The mechanism of action of 2,2-Dihydroperoxybutane involves its decomposition to form free radicals. These radicals initiate polymerization reactions by attacking the double bonds in monomers, leading to the formation of polymer chains . The primary molecular targets are the unsaturated bonds in monomers like styrene and diethyl fumarate .
Vergleich Mit ähnlichen Verbindungen
- Methyl ethyl ketone peroxide (MEKP)
- 2,2’-Dihydroperoxy-2,2’-dibutyl peroxide (dimeric MEKP)
- Cumene hydroperoxide
Comparison: 2,2-Dihydroperoxybutane is unique due to its specific decomposition pathway, which predominantly produces ethyl and peroxyacetic acid radicals . In contrast, other peroxides like MEKP produce a mixture of radicals, including methyl and hydroxyl radicals . This specificity makes this compound particularly useful in applications requiring controlled radical generation .
Eigenschaften
CAS-Nummer |
2625-67-4 |
|---|---|
Molekularformel |
C4H10O4 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
2,2-dihydroperoxybutane |
InChI |
InChI=1S/C4H10O4/c1-3-4(2,7-5)8-6/h5-6H,3H2,1-2H3 |
InChI-Schlüssel |
GIHSGBFMYFAEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(OO)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


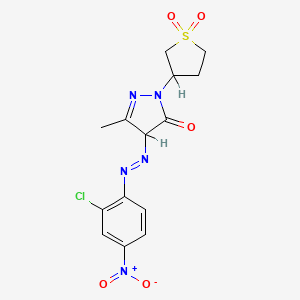
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
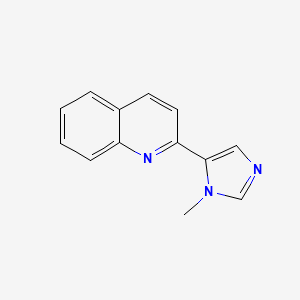
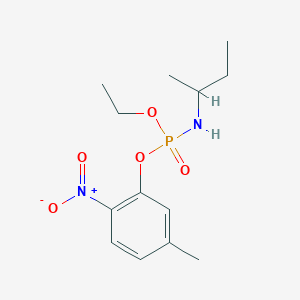
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)

![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)
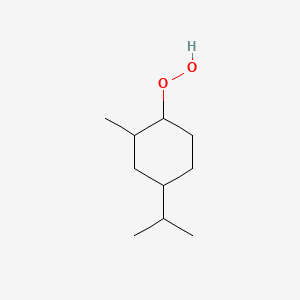
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
